molecular formula C8H4BrClN2O B12361905 7-bromo-6-chloro-4aH-quinazolin-4-one

7-bromo-6-chloro-4aH-quinazolin-4-one

Katalognummer: B12361905
Molekulargewicht: 259.49 g/mol
InChI-Schlüssel: XMFUMPUGQQJGOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-chloro-4aH-quinazolin-4-one typically involves the following steps :

    Starting Materials: The synthesis begins with the appropriate substituted aniline and a halogenated derivative.

    Cyclization: The substituted aniline undergoes cyclization with a suitable reagent to form the quinazolinone core.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity . The process involves the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Analyse Chemischer Reaktionen

Types of Reactions

7-bromo-6-chloro-4aH-quinazolin-4-one undergoes various chemical reactions, including :

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various organic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinazolinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

7-bromo-6-chloro-4aH-quinazolin-4-one has several scientific research applications, including :

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly anticoccidial drugs like halofuginone.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It serves as a precursor for the synthesis of other complex organic molecules used in various industrial processes.

Wirkmechanismus

The mechanism of action of 7-bromo-6-chloro-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways . For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 7-bromo-6-chloro-4aH-quinazolin-4-one include :

  • 6-bromo-7-chloroquinazolin-4-one
  • 7-bromo-6-chloro-2-methyl-3H-quinazolin-4-one
  • 6-chloro-7-bromo-3H-quinazolin-4-one

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of both bromine and chlorine atoms in the 6 and 7 positions, respectively, imparts unique reactivity and potential biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H4BrClN2O

Molekulargewicht

259.49 g/mol

IUPAC-Name

7-bromo-6-chloro-4aH-quinazolin-4-one

InChI

InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-4H

InChI-Schlüssel

XMFUMPUGQQJGOU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC2=NC=NC(=O)C21)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.